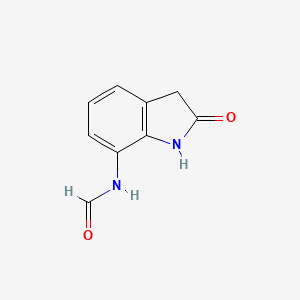

N-(2-oxoindolin-7-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-7-yl)formamide |

InChI |

InChI=1S/C9H8N2O2/c12-5-10-7-3-1-2-6-4-8(13)11-9(6)7/h1-3,5H,4H2,(H,10,12)(H,11,13) |

InChI Key |

NUAHRVJHZAGXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)NC=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Oxoindolin 7 Yl Formamide and Analogues

Direct Synthesis Approaches for N-(2-Oxoindolin-7-yl)formamide

The most direct route to this compound involves the N-formylation of the corresponding primary amine, 7-aminooxindole. This transformation is a common and fundamental reaction in organic synthesis.

Condensation Reactions with 7-Aminooxindole

The synthesis of this compound can be achieved through the condensation of 7-aminooxindole with a suitable formylating agent. A practical and widely used method for the N-formylation of amines involves heating the amine with aqueous formic acid in a suitable solvent. scispace.com This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the final amide product.

General Reaction Scheme:

Reactants: 7-Aminooxindole and Formic Acid

Product: this compound

Byproduct: Water

This method is advantageous due to the low cost and availability of formic acid, and it often proceeds without the need for complex catalysts or strictly anhydrous conditions. scispace.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-formylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are typically optimized include the choice of solvent, the stoichiometry of the reagents, and the reaction temperature.

Studies on the N-formylation of various amines using formic acid have shown that the solvent plays a critical role. For instance, conducting the reaction in toluene (B28343) or xylene with a Dean-Stark trap to remove the water byproduct can dramatically increase the yield of the formylated product compared to other solvents like benzene. scispace.com The optimal amount of formic acid is typically between 1.2 and 2.0 equivalents relative to the amine. Using a large excess of formic acid can be detrimental to the yield. scispace.com The reaction is generally performed under reflux conditions to drive the condensation forward. scispace.com Mechanochemical approaches, which involve ball milling, have also been developed for N-formylation, sometimes using an activating agent like p-tosylimidazole (p-Ts-Im) or imidazole (B134444) to promote the reaction. nih.gov

Table 1: Optimization of General N-Formylation Reaction Conditions

| Amine Substrate | Formylating Agent | Solvent / Conditions | Reagent Ratio (Amine:Formic Acid) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | 85% Formic Acid | Toluene (reflux, Dean-Stark) | 1:1.2 | 98% |

| Benzylamine | 85% Formic Acid | Xylene (reflux, Dean-Stark) | 1:1.2 | 98% |

| Benzylamine | 85% Formic Acid | Benzene (reflux, Dean-Stark) | 1:1.2 | 40% |

| Aniline | 85% Formic Acid | Toluene (reflux, Dean-Stark) | 1:1.2 | 99% |

| p-Methoxyaniline | Formic Acid | Ball Milling (with Imidazole) | 1:2.0 | >98% |

This table presents data from general N-formylation studies as a model for the optimization of 7-aminooxindole formylation. scispace.comnih.gov

Advanced Synthetic Strategies for 2-Oxoindoline Derivatives

Beyond direct synthesis, a variety of advanced strategies have been developed for constructing the 2-oxoindoline core and its derivatives, allowing for greater molecular diversity and complexity.

Multicomponent Reactions Incorporating Formamide (B127407)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to highly functionalized molecules. A transition-metal-free synthetic methodology has been developed for generating a broad scope of highly functionalized oxindoles by exploiting formamide as both a reagent and a solvent. This method involves a radical reaction initiated by potassium persulfate under microwave irradiation, allowing for the rapid synthesis of oxindole (B195798) derivatives.

Mannich Base Syntheses Involving the 2-Oxoindolin-3-ylidene Scaffold

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction is widely used to introduce an aminomethyl group into a substrate. The 2-oxoindoline scaffold can participate in Mannich reactions, particularly at the C3 position if it is part of a 2-oxoindolin-3-ylidene structure. A novel series of 5-(2-oxo-3-indolinylidene)thiazolidine-2,4-dione derivatives has been prepared where the isatin (B1672199) and thiazolidine (B150603) rings were substituted by various Mannich bases. nih.gov These syntheses highlight the utility of the Mannich reaction in elaborating the 2-oxoindoline core.

Derivatization of Isatin Intermediates

Isatin (indoline-2,3-dione) is a versatile and extensively used precursor for the synthesis of a vast array of 2-oxoindoline derivatives. The reactivity of its C3-carbonyl group allows for numerous transformations.

One common approach is the Knoevenagel condensation of isatins with compounds containing active methylene (B1212753) groups. For example, the reaction of isatin with malononitrile, catalyzed by a base, yields 2-(2-oxoindolin-3-ylidene)malononitrile. Another significant application is the synthesis of 3-substituted-2-oxindole derivatives through reactions like the three-component synthesis involving an amine, trichloroacetonitrile, and isatin.

Furthermore, isatin can be converted into 1,3-disubstituted 2-oxoindoles. For instance, reactions of isatins with bis(2-chloroethyl)amine (B1207034) in the presence of potassium carbonate can afford 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)indoline-2,3-diones, which serve as starting materials for more complex heterocyclic systems. The synthesis of spirooxindoles is another important derivatization, often achieved via 1,3-dipolar cycloaddition reactions where an azomethine ylide, generated from isatin and an amino acid, reacts with a dipolarophile.

Table 2: Examples of 2-Oxoindoline Derivatives Synthesized from Isatin

| Isatin Derivative | Reagent(s) | Reaction Type | Product Type | Yield (%) |

|---|---|---|---|---|

| Isatin | Indoles, Fe(III) catalyst | 3-Indolylation | 3-(Indol-3-yl)-3-hydroxyindolin-2-ones | 85-95% |

| Substituted Isatins | Malononitrile, Piperidine | Knoevenagel Condensation | 2-(2-Oxoindolin-3-ylidene)malononitriles | Not specified |

| Isatin | Aniline | Condensation | 3-(2-Phenylhydrazono)indolin-2-one | 89% |

| Substituted Isatins | Bis(2-chloroethyl)amine, K2CO3 | N-Alkylation/Cyclization | 1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl)indoline-2,3-diones | Not specified |

| Isatin | Sarcosine, (Diphenylpyrazolyl)acrylonitrile | 1,3-Dipolar Cycloaddition | Spiropyrrolidine-oxindoles | Not specified |

This table summarizes various synthetic transformations starting from isatin intermediates to produce diverse 2-oxoindoline structures.

Green Chemistry Approaches in 2-Oxoindoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-oxoindoline scaffolds to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, alternative energy sources, and efficient catalytic systems to reduce waste and energy consumption.

Alternative Energy Sources:

Microwave and ultrasound irradiation have emerged as powerful tools in green organic synthesis. researchgate.netnih.gov Microwave-assisted synthesis offers rapid and intense heating of polar substances, leading to significantly reduced reaction times and often higher yields compared to conventional heating methods. ajrconline.orgyoutube.comyoutube.com This technique is recognized for being clean, efficient, fast, and economical. ajrconline.org The mechanism of microwave heating involves dipolar polarization and ionic conduction, which directly heats the reaction mixture, avoiding the need to heat the reaction vessel first. ijnrd.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from acoustic cavitation to accelerate chemical reactions. youtube.comresearchgate.net The violent collapse of bubbles in the reaction medium creates localized high temperatures and pressures, enhancing reaction rates. youtube.com This method has been successfully employed for the synthesis of various heterocyclic compounds, often with the advantages of using environmentally benign solvents like ethanol (B145695), easy work-up procedures, and good yields. nih.gov

Green Solvents and Catalysts:

The use of water and ethanol as reaction media is a cornerstone of green synthesis. For instance, a simple and efficient ultrasound-assisted procedure for the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives has been reported using ethanol as a solvent in the presence of p-toluenesulfonic acid (p-TSA) as an inexpensive and readily available catalyst. nih.gov This method highlights the benefits of using relatively environmentally benign solvents. nih.gov

The following table summarizes some green chemistry approaches in the synthesis of 2-oxoindoline derivatives.

| Reaction Type | Energy Source | Solvent | Catalyst | Key Advantages |

| Synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives | Ultrasound | Ethanol | p-TSA | Inexpensive and readily available catalyst, easy work-up, good yields, environmentally benign solvent. nih.gov |

| General organic synthesis | Microwave | Various | Various | Rapid reactions, higher yields, improved product purity, energy efficiency. ajrconline.orgyoutube.comijnrd.org |

| General organic synthesis | Ultrasound | Various | Various | Enhanced reaction rates, potential for different reaction pathways, use of metallic reagents. youtube.com |

Regioselectivity and Stereochemical Control in Synthesis

The biological activity of 2-oxoindoline derivatives is often highly dependent on their substitution pattern and stereochemistry. Therefore, the development of synthetic methods that allow for precise control over regioselectivity and stereochemistry is of paramount importance.

Regioselectivity:

Achieving regiocontrol is crucial when synthesizing substituted 2-oxoindolines, particularly for analogues of this compound where substitution at the 7-position is desired. Methodologies for the regioselective synthesis of substituted indoles can often be adapted for the synthesis of the corresponding 2-oxoindolines. For example, directed ortho-metalation followed by palladium-catalyzed reactions has been used for the regioselective synthesis of 4- and 7-alkoxyindoles, which are precursors to the respective oxindoles. nih.gov

Furthermore, the choice of catalyst can influence the regioselectivity of a reaction. In the dimerization of 2-alkynylanilines, the use of a Cu(II) catalyst selectively yields 2-indolyl-3-oxoindolines, demonstrating catalyst-controlled selectivity. nih.gov

Stereochemical Control:

Controlling the stereochemistry at the C3 position of the 2-oxoindoline core is a significant challenge, especially when a quaternary stereocenter is being formed. A variety of stereoselective methods have been developed to address this challenge.

Organocatalysis: Asymmetric organocatalysis has proven to be a powerful tool for the enantioselective synthesis of spirooxindoles. researchgate.netsioc-journal.cn For example, chiral guanidine (B92328) and quinine-derived bifunctional squaramide catalysts have been used in cascade and domino reactions to produce spirooxindoles with good to excellent diastereoselectivity and high enantioselectivity. nih.govacs.org These reactions often proceed through mechanisms like Michael additions and aza-Michael reactions. nih.govacs.org

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones provides a pathway to functionalized spiroisoxazolidines. mdpi.com A key feature of these reactions is their reversibility, which allows for the control of diastereoselectivity. mdpi.com

Diastereoselective Synthesis: Diastereoselective approaches are also widely employed. A gold-catalyzed intermolecular dearomative cyclization between diazo oxindole and tryptamine (B22526) has been developed for the synthesis of C-3-oxindole fused pyrroloindoline products with high diastereoselectivities. nih.gov Similarly, a highly diastereoselective method for the synthesis of 3-substituted isoindolin-1-ones has been achieved using a tricyclic lactam as an N-acyliminium ion precursor. hud.ac.uk The reaction of isatin with various secondary amines can also lead to the stereo- and regioselective formation of substituted 3-hydroxy-2-oxindoles. nih.gov

The following table provides examples of stereoselective and regioselective synthetic methods for 2-oxoindoline derivatives.

| Reaction Type | Catalyst/Reagent | Key Outcome |

| Asymmetric cascade double Michael additions | Chiral guanidine | Good to excellent diastereo- and enantioselectivities for spirooxindoles. nih.gov |

| Organocatalytic asymmetric domino reaction | Quinine derived bifunctional squaramide | Good diastereoselectivity and high enantioselectivity for spirooxindole embedded oxazolidines. acs.org |

| 1,3-Dipolar cycloaddition | Nitrones | Controllable diastereoselectivity in the synthesis of spiroisoxazolidines. mdpi.com |

| Gold-catalyzed intermolecular dearomative cyclization | L3AuCl/Ag3PO4 | High diastereoselectivities for C-3-oxindole fused pyrroloindolines. nih.gov |

| Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines | Cu(OAc)2/O2 or Bi(OTf)3/MesCO2H | Selective synthesis of 2-indolyl-3-oxoindolines or 2-(2-aminophenyl)quinolines. nih.gov |

| Synthesis of substituted 3-hydroxy-2-oxindoles | Various secondary amines | Stereo- and regioselective synthesis. nih.gov |

| Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides | Palladium catalyst | Synthesis of 3-substituted 2-oxindoles. rsc.org |

| Proline-catalyzed aza-Michael/Aldol reaction of 3-alkenyl oxindole | Proline | Diastereoselective synthesis of dihydroquinolinyl-spirooxindole. nih.gov |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data for N-(2-oxoindolin-7-yl)formamide is not available in the reviewed literature. A theoretical analysis would predict characteristic signals for the protons on the oxindole (B195798) ring system and the formyl group. The aromatic protons would appear as multiplets in the downfield region, coupled to each other. The methylene (B1212753) protons (-CH₂-) of the oxindole ring would likely appear as a singlet, and the amide protons (-NH-) would be present as broad singlets, with their chemical shifts influenced by solvent and concentration. The formyl proton (-CHO) would also be expected to appear as a distinct singlet.

Specific ¹³C NMR spectral data for this compound has not been reported. A predicted spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the lactam and formamide (B127407) groups would be expected at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons would resonate in the 110-150 ppm range, and the methylene carbon of the oxindole ring would appear in the aliphatic region.

There are no published 2D NMR studies (COSY, HMBC, NOESY) for this compound. Such analyses would be instrumental in confirming the structure by establishing proton-proton correlations (COSY), long-range proton-carbon correlations (HMBC), and spatial proximities of protons (NOESY), which would definitively assign the signals identified in 1D NMR spectra.

Mass Spectrometry (MS)

Published mass spectrometry data for this compound could not be found. Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific functional groups, such as the formyl group or carbon monoxide.

Specific High-Resolution Mass Spectrometry (HRMS) data is not available. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound, which is C₉H₈N₂O₂.

Infrared (IR) Spectroscopy

Experimental Infrared (IR) spectroscopy data for this compound is not documented in the searched sources. A theoretical IR spectrum would feature characteristic absorption bands. Key vibrational frequencies would include N-H stretching for both the lactam and formamide groups (typically around 3200-3400 cm⁻¹), C=O stretching for the lactam and amide carbonyls (around 1650-1750 cm⁻¹), and C-H stretching for the aromatic and aliphatic protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) for this compound are not documented in available literature. This analytical technique is used to determine the electronic transitions within a molecule, and the resulting spectrum is characteristic of its chromophores. For a compound like this compound, the spectrum would be influenced by the fused aromatic and heterocyclic ring system. Without experimental data, a detailed analysis of its UV-Vis spectroscopic properties is not possible.

Elemental Analysis

Specific elemental analysis data for this compound, which would provide the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen, is not available in the surveyed literature. This fundamental technique is used to confirm the empirical formula of a synthesized compound. The theoretical elemental composition for this compound (C₉H₈N₂O₂) is:

Carbon (C): 61.36%

Hydrogen (H): 4.58%

Nitrogen (N): 15.90%

Oxygen (O): 18.16%

However, without experimental results from combustion analysis, these theoretical values cannot be empirically verified.

Based on the available scientific literature, a detailed computational and theoretical analysis of the specific chemical compound this compound is not extensively documented in publicly accessible resources. The indolinone scaffold, which forms the core of this molecule, is a recognized pharmacophore in many biologically active compounds, particularly in the domain of kinase inhibitors. However, in-depth studies focusing solely on the computational and theoretical investigations of this compound, as per the specified detailed outline, are not readily found.

Therefore, it is not possible to provide a comprehensive article with detailed research findings, data tables, and specific discussions on ligand-protein interactions, binding affinities, QSAR analysis, and DFT calculations for this particular compound at this time. Further research published in specialized scientific journals may be required to elaborate on the specific computational characteristics of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational tool used to visualize the electrostatic potential on a molecule's surface. researchgate.netuni-muenchen.de This map helps in understanding a molecule's reactivity, particularly its interactions with other molecules. mdpi.com The MESP is calculated as the force exerted on a positive test charge by the molecule's electron and nucleus cloud. uni-muenchen.de Regions with negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-deficient) are prone to nucleophilic attack. chemrxiv.org

In the context of N-(2-oxoindolin-7-yl)formamide and related structures, MESP analysis can identify key sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in similar molecules, the carbonyl oxygen and the NH hydrogen of the amide group are often identified as potential sites for hydrogen bonding. chemrxiv.org The electron-rich areas, often colored red or blue in MESP maps, indicate regions that are attractive to positively charged species, while electron-poor regions, colored blue or red, suggest areas of repulsion for positive charges. researchgate.netchemrxiv.org This information is crucial for understanding how the molecule might interact with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a method to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex multi-electron wavefunction into a simplified Lewis-like structure of localized bonds and lone pairs. wisc.edu This analysis is instrumental in understanding the stability arising from charge delocalization and intermolecular interactions.

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For molecules containing oxindole (B195798) scaffolds, NBO analysis can reveal hyperconjugative interactions that contribute to their stability and reactivity. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.comebsco.com These simulations provide a detailed view of how a molecule behaves in a dynamic environment, such as in solution or when interacting with a biological receptor. mdpi.com

For compounds like this compound derivatives, MD simulations are used to study the stability of their complexes with target proteins. nih.gov For example, simulations can predict the binding mode of a ligand within the active site of an enzyme and assess the stability of the ligand-protein complex over a period of time, often on the nanosecond scale. nih.gov The root mean square deviation (RMSD) of the atomic positions during the simulation is often used to evaluate the stability of the system. mdpi.com These simulations are crucial for understanding the dynamic nature of drug-receptor interactions and can guide the design of more potent and selective inhibitors. mdpi.com

In Silico Drug Repurposing

In silico drug repurposing is a computational strategy to identify new therapeutic uses for existing drugs or compounds. nih.gov This approach leverages existing biological and chemical data to predict new drug-target interactions, which can significantly reduce the time and cost of drug development. remedi4all.org

For oxindole-based compounds, including derivatives of this compound, computational repurposing campaigns have been employed to identify potential new biological targets. nih.govnih.gov These studies often involve screening the compounds against a large database of known drug targets using techniques like ligand-based similarity analysis and structure-based docking. nih.gov Such in silico methods have been instrumental in identifying novel c-MET/SMO-targeting agents from a series of 2-oxoindoline derivatives for potential use in cancer therapy. rsc.org

Graph Theoretical Analysis

Graph theoretical analysis is a mathematical approach used to model and analyze the structure of molecules and their interactions. In this context, molecules and their interactions can be represented as a graph, with atoms as nodes and bonds or interactions as edges. researchgate.net

This type of analysis has been applied to fused indolin-2-one derivatives to understand their structural properties and relationships. researchgate.net By representing the molecular structure as a graph, various topological indices can be calculated to quantify molecular complexity, branching, and other structural features. These indices can then be correlated with physicochemical properties and biological activities, providing insights for the design of new compounds with desired characteristics.

Theoretical Evaluation of Physicochemical Properties (e.g., ADMET prediction relevant for lead optimization)

The theoretical evaluation of physicochemical properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical component of modern drug discovery and lead optimization. mdpi.commdpi.com Computational models are used to predict these properties for new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. mdpi.com

For derivatives of 2-oxoindoline, in silico ADME predictions are used to assess their drug-likeness. nih.govresearchgate.net Properties such as lipophilicity (log P), solubility, intestinal absorption, and blood-brain barrier permeability are calculated. researchgate.netmdpi.com For example, the "egg-boiled" model is a graphical method used to predict passive gastrointestinal absorption and blood-brain barrier penetration. researchgate.net These theoretical evaluations provide valuable information for optimizing the structures of lead compounds to improve their bioavailability and reduce potential toxicity. researchgate.net

Biological Activity and Mechanistic Studies

Anti-Cancer and Anti-Proliferative Activities

Compounds incorporating the 2-oxoindoline moiety have emerged as a prominent class of anti-cancer agents. Their activity stems from the ability to interfere with multiple biological pathways that are crucial for tumor growth and survival.

The 2-oxoindoline structure is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

c-MET and SMO: Novel N-substituted-2-oxoindolin benzoylhydrazines have been identified as dual modulators of the c-MET (mesenchymal-epithelial transition factor) and Hedgehog (Hh) pathways, the latter through inhibition of the Smoothened (SMO) receptor. nih.govnih.gov These compounds show antiproliferative activity in non-small cell lung cancer (NSCLC) cells that are resistant to EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov The simultaneous inhibition of both c-MET and SMO pathways presents a synergistic approach to overcoming drug resistance in cancer. nih.govnih.gov

VEGFR2: The 2-oxoindoline scaffold is a key component of many Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors. nih.gov For instance, certain N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides have shown potent VEGFR-2 inhibition, with one derivative exhibiting an IC50 value of 0.33 µM. mdpi.com Sunitinib, an approved multi-targeted kinase inhibitor featuring the oxindole (B195798) core, is known to inhibit VEGFRs among other kinases. nih.govnih.gov

EGFR and CDK: While the 2-oxoindoline core is central to inhibitors of c-MET and VEGFR, its derivatives are also explored for their activity against other kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK). The development of covalent inhibitors for CDK7, a kinase involved in transcription and cell cycle regulation, highlights a strategy to target oncogenic transcription programs in various cancers. researchgate.net

Table 1: Kinase Inhibition by 2-Oxoindoline Derivatives

| Compound Class | Target Kinase | Potency (IC50) | Reference |

|---|---|---|---|

| N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | VEGFR-2 | 0.33 µM | mdpi.com |

| 2-oxoindolin-3-ylidene thiazole (B1198619) derivative (Compound 4c) | VEGFR-2 | 0.047 µM | nih.gov |

| 2-oxoindolin-3-ylidene thiazole derivative (Compound 6c) | VEGFR-2 | 0.089 µM | nih.gov |

| N-substituted-2-oxoindolin benzoylhydrazines | c-MET / SMO | Not specified | nih.govnih.gov |

Beyond direct enzyme inhibition, 2-oxoindoline derivatives exert their anti-cancer effects by modulating fundamental cellular processes like the cell cycle and apoptosis (programmed cell death).

Cell Cycle Arrest: Treatment of cancer cells with various 2-oxoindoline derivatives has been shown to cause cell cycle arrest, preventing cancer cell proliferation. mdpi.com For example, a specific 2-oxoindolin-3-ylidene thiazole derivative was found to induce cell cycle arrest in the G0/G1 phase in HepG2 liver cancer cells. nih.gov Other studies have reported that different derivatives can accumulate cancer cells in the S phase or G2/M phase. nih.govresearchgate.netnih.govresearchgate.net This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Apoptosis Induction: Induction of apoptosis is a key mechanism for many anti-cancer drugs. Derivatives of 2-oxoindoline have been shown to trigger apoptosis through both extrinsic and intrinsic pathways. nih.gov Mechanistic studies reveal that these compounds can upregulate the expression of death receptors, activate caspase cascades (caspase-3, -8, -9), and lead to the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.comnih.gov Furthermore, they can induce the collapse of the mitochondrial membrane potential and the release of cytochrome c by altering the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2. nih.gov

The inhibition of angiogenesis is a cornerstone of the anti-cancer activity of many 2-oxoindoline derivatives. nih.gov This property is primarily mediated through the potent inhibition of VEGFR-2. nih.govnih.gov Angiogenesis is a critical process for the growth and spread of solid tumors, as it provides the necessary oxygen and nutrients. nih.gov By disrupting the VEGF/VEGFR-2 signaling pathway, these compounds can effectively suppress the formation of new blood vessels within tumors, thereby starving the cancer cells and inhibiting their growth and invasion. nih.govnih.gov The anti-angiogenic effects of these compounds have been demonstrated in various in vitro and in vivo models. researchgate.net

Certain derivatives of 2-oxoindoline have been designed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. unifi.itnih.gov Specifically, the tumor-associated isoforms CA IX and CA XII are key targets. mdpi.com These isoforms are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, invasion, and resistance to therapy. mdpi.com Novel series of 2-oxoindolin-3-ylidene benzenesulfonamides have shown excellent inhibitory activity against these tumor-associated CA isoforms, making them promising candidates for the development of novel anti-cancer agents with a distinct mechanism of action. unifi.it

The anti-proliferative activity of 2-oxoindoline derivatives has been evaluated against a wide panel of human cancer cell lines. These compounds have demonstrated significant cytotoxicity against cancers of the breast, colon, pancreas, lung, prostate, and liver, among others. nih.govnih.govnih.gov The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical modifications of the 2-oxoindoline scaffold and the genetic makeup of the cancer cell line. nih.govmdpi.com

Table 2: Cytotoxic Activity of 2-Oxoindoline Derivatives Against Various Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides | MCF-7 | Breast | 8.38 - 11.67 µM | mdpi.com |

| 2-oxoindolin-3-ylidenes with urea (B33335) function | HCT116 | Colon | Potent activity | nih.gov |

| 2-oxoindolin-3-ylidenes with urea function | MCF-7 | Breast | Potent activity | nih.gov |

| 2-oxoindolin-3-ylidenes with urea function | PaCa2 | Pancreatic | Potent activity | nih.gov |

| N-hydroxybenzamides with 2-oxoindoline | Three human cancer cell lines | Not specified | Sub-micromolar range | nih.gov |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | SW620 | Colon | Notable cytotoxicity | nih.govresearchgate.net |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | PC-3 | Prostate | Notable cytotoxicity | nih.govresearchgate.net |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | NCI-H23 | Lung | Notable cytotoxicity | nih.govresearchgate.net |

| 2-oxoindolin-3-ylidene thiazole derivative (Compound 4c) | HepG2 | Liver | 3.13 µM | nih.gov |

| Morpholine substituted quinazoline (B50416) (AK-10) | A549 | Lung | 8.55 ± 0.67 µM | rsc.org |

| Morpholine substituted quinazoline (AK-10) | MCF-7 | Breast | 3.15 ± 0.23 µM | rsc.org |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 µM | rsc.org |

Anti-Microbial Properties

In addition to their anti-cancer effects, compounds featuring the 2-oxoindoline scaffold have been investigated for their anti-microbial properties. Studies have shown that certain (isatin-3-ylidene)-hydrazonamides, derived from the isatin (B1672199) (indoline-2,3-dione) core, exhibit good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The antimicrobial efficacy appears to be dependent on the specific substituents on the core molecule. chemrevlett.com While research in this area is less extensive than in oncology, these findings suggest that the 2-oxoindoline framework could serve as a template for the development of new anti-bacterial agents to combat pathogenic microbes. nih.govmdpi.com

Antibacterial Activity

Isatin derivatives have demonstrated considerable antibacterial properties against a wide array of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.govbohrium.com The emergence of drug-resistant pathogens has spurred research into new antibacterial agents, with isatin derivatives showing promise. nih.gov

Numerous studies have synthesized and screened various isatin derivatives, revealing potent in vitro and in vivo activities. nih.gov For instance, Schiff bases of isatin are known to possess a broad spectrum of biological activities, including antibacterial effects. nih.gov The introduction of different substituents on the isatin ring can significantly influence the antibacterial potency. Studies on structure-activity relationships (SAR) have shown that modifications such as 5-halogenation (e.g., substitution with bromine, chlorine, or fluorine) and N-alkylation can enhance antibacterial activity. brieflands.com

For example, certain isatin-sulfonamide hybrids have shown activity against Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, and Klebsiella pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 0.007 to 0.49 µg/mL. researchgate.net Similarly, isatin-decorated thiazole derivatives have exhibited potent antimicrobial activities against E. coli and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

| Derivative Class | Bacterial Strains | Activity/Potency | Reference |

|---|---|---|---|

| Isatin-Sulfonamide Hybrids | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | MIC: 0.007-0.49 µg/mL | researchgate.net |

| Isatin-Thiazole Hybrids (7f) | Methicillin-Resistant S. aureus (MRSA) | Potent activity | nih.gov |

| Isatin-Thiazole Hybrids (7b, 7d, 14b) | E. coli | Potent activity | nih.gov |

| Schiff Base Derivative (3c) | S. aureus | Higher activity than Amoxicillin at 16 µg/mL | nih.gov |

| Schiff Base Derivative (3c) | E. coli | Higher activity than Amoxicillin at 1 µg/mL | nih.gov |

Antifungal Activity

The isatin scaffold has also been a foundation for the development of potent antifungal agents. ijpcbs.com Various derivatives have been synthesized and tested against a range of pathogenic fungi. brieflands.combenthamdirect.com

Research has shown that specific structural modifications on the isatin ring are crucial for antifungal efficacy. For instance, a study on isatin derivatives revealed that compounds with a 5-Br (bromine) substitution displayed the most favorable antimicrobial activity, which included antifungal effects. brieflands.com In one study, synthesized isatin derivatives were evaluated against fungal species such as Aspergillus niger and Candida albicans. brieflands.com The results indicated that compounds with substitutions at the 5th position of the isatin ring with chlorine, bromine, or fluorine were more active. brieflands.com

Another study reported that the compound 3-(2-Oxo-2-phenylethylidene) indolin-2-one showed significant inhibition of mycelial growth against rice fungi like Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme. benthamdirect.com Furthermore, isatin-decorated thiazole derivatives have demonstrated antifungal activity against Candida albicans equivalent to the standard drug, Nystatin. nih.gov

| Derivative | Fungal Strains | Activity/Potency | Reference |

|---|---|---|---|

| 5-Bromo Isatin Derivative | Pathogenic fungi | Favorable activity | brieflands.com |

| 3-(2-Oxo-2-phenylethylidene) indolin-2-one | H. oryzae, R. solani, F. moniliforme | Significant mycelium inhibition | benthamdirect.com |

| Isatin-Thiazole Hybrids (7h, 11f) | Candida albicans | Activity equivalent to Nystatin | nih.gov |

| Isatin Derivative (3a) | M. canis, T. longifusus | 90% and 70% inhibition, respectively | nih.gov |

| Isatin Derivative (4b) | A. flavus | 90% inhibition | nih.gov |

Anti-tubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, and the rise of drug-resistant strains necessitates the development of new therapeutics. ignited.in Isatin was identified for its anti-tubercular potential as early as 1841 and continues to be a valuable template for designing novel anti-tubercular agents. ignited.in

A multitude of isatin derivatives have been synthesized and have shown promising activity against M. tuberculosis. researchgate.net For example, certain bromoisatin derivatives demonstrated 50% inhibition of M. tuberculosis at concentrations between 20 µM to 30 µM. ignited.in Pyrimidine derivatives of bromoisatin showed even better results, with some compounds able to kill 50% of the bacteria at concentrations below 20 µM. ignited.in

Hybrid molecules incorporating the isatin scaffold have also been a focus of research. Isatin-nicotinohydrazide hybrids have been evaluated against both drug-susceptible and isoniazid/streptomycin-resistant M. tuberculosis strains. tandfonline.com Some of these hybrids were found to be as potent as the first-line anti-TB drug isoniazid, with MIC values of 0.24 µg/mL against the susceptible strain and 3.9 µg/mL against the resistant strain. tandfonline.com Spirooxindoles derived from isatin have also shown high anti-TB activity, with MIC values of 10 μM, and were effective against multi-drug resistant clinical isolates. nih.gov

| Derivative Class | M. tuberculosis Strain | Activity/Potency (MIC or IC50) | Reference |

|---|---|---|---|

| Bromoisatin Derivatives | MTB | IC50: 20-30 µM | ignited.in |

| Pyrimidine Derivatives of Bromoisatin | MTB | IC50: <20 µM | ignited.in |

| Isatin-Nicotinohydrazide Hybrids (5g, 5h) | Drug-susceptible | MIC: 0.24 µg/mL | tandfonline.com |

| Isatin-Nicotinohydrazide Hybrids (5g, 5h) | Isoniazid/Streptomycin resistant | MIC: 3.9 µg/mL | tandfonline.com |

| Isatin-Derived Spirooxindoles (A16, A17) | MTB | MIC: 10 µM | nih.gov |

| Isoniazid-Isatin Hydrazones | MTB H37Rv | Potent activity, enhanced by bromo substituent | researchgate.net |

Mechanism of Action (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of isatin derivatives are attributed to various mechanisms of action. One of the key targets identified for the antibacterial activity of this class of compounds is DNA gyrase. researchgate.netthesciencein.org DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. mdpi.com

Several studies have focused on designing isatin derivatives as specific inhibitors of DNA gyrase. researchgate.netthesciencein.org For example, a series of novel 5-nitroisatin (B147319) derivatives were synthesized and evaluated for their antimicrobial activities. thesciencein.org In vitro enzyme assays and molecular docking studies confirmed that some of these compounds act as inhibitors of E. coli DNA gyrase B. thesciencein.org

Beyond DNA gyrase, other mechanisms have been proposed. For isatin's anti-tubercular activity, inverse molecular docking studies have suggested that the enzyme enoyl-[acyl-carrier-protein] reductase (InhA) could be a potential biological target. nih.gov This enzyme is involved in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net Additionally, some isatin derivatives are thought to inhibit bacterial peptidoglycan glycosyltransferase (PGT), an enzyme involved in cell wall synthesis.

Anti-Inflammatory and Immunomodulatory Effects

Isatin and its derivatives have been recognized for their significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. ijprajournal.comresearchgate.net

Inhibition of Inflammatory Targets (e.g., COX-2, EGR-1)

A primary mechanism for the anti-inflammatory action of isatin derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govpkheartjournal.com COX-2 is a key enzyme in the synthesis of prostaglandins, which are major mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. pkheartjournal.comnih.gov

Studies have shown that isatin derivatives can inhibit the expression of the COX-2 protein. nih.govpkheartjournal.com This leads to reduced production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. pkheartjournal.com Molecular docking studies have been performed to understand the interaction between isatin derivatives and the active sites of COX-1 and COX-2 enzymes. These studies have helped in identifying derivatives with good binding scores for COX-2 and lower scores for COX-1, indicating selectivity. nih.gov For instance, certain 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives exhibited good docking scores on the active site of COX-2, comparable to the standard COX-2 inhibitor celecoxib. nih.gov

In addition to COX-2, isatin derivatives have been found to inhibit other inflammatory targets. They can suppress the production of inducible nitric oxide synthase (iNOS), leading to decreased levels of nitric oxide (NO), another important inflammatory mediator. nih.govpkheartjournal.com They have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). pkheartjournal.com Some tricyclic isatin oxime derivatives have demonstrated the ability to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). mdpi.com

| Derivative Class | Target | Effect | Reference |

|---|---|---|---|

| General Isatin Derivatives | COX-2, iNOS, TNF-α | Inhibition of protein expression and production | nih.govpkheartjournal.com |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazides | COX-2 | Good docking scores, comparable to Celecoxib | nih.gov |

| 1,5-diarylpyrazoles-urea based hybrids | COX-2 | IC50 = 0.52 µM, Selectivity Index = 10.73 | aalto.fi |

| Tricyclic Isatin Oximes | IL-1α, IL-1β, IL-6, MCP-1, TNF | Inhibition of cytokine production | mdpi.com |

Impact on Inflammatory Skin Disorders (e.g., Atopic Dermatitis)

While the general anti-inflammatory properties of isatin derivatives are well-documented, specific research on their direct impact on inflammatory skin disorders such as atopic dermatitis is an emerging area. The demonstrated ability of these compounds to inhibit key inflammatory mediators like COX-2, iNOS, and various pro-inflammatory cytokines suggests a strong therapeutic potential for such conditions. nih.govpkheartjournal.commdpi.com

Inflammatory skin diseases are often characterized by the overexpression of these mediators. Therefore, the mechanisms of action identified for isatin derivatives align well with the pathophysiology of these disorders. For instance, the inhibition of TNF-α and interleukins could help in mitigating the inflammatory cascade that drives conditions like atopic dermatitis. However, more targeted preclinical and clinical studies are required to specifically evaluate the efficacy and application of isatin derivatives in the context of inflammatory skin disorders.

Chemokine Inhibition

Currently, there is no publicly available scientific literature or research data detailing the chemokine inhibition activity of N-(2-oxoindolin-7-yl)formamide.

Other Pharmacological Activities

Anticonvulsant Activity

While the broader class of isatin (1H-indole-2,3-dione) and 2-oxoindoline derivatives has been investigated for anticonvulsant properties, specific studies on this compound are not found in the current body of scientific literature. Research on related isatin-based compounds has shown some promise in animal models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, suggesting that the core 2-oxoindoline scaffold may be a valuable pharmacophore for the development of new anti-seizure agents. However, without direct experimental data for this compound, its potential as an anticonvulsant remains unevaluated.

Analgesic Properties

There is no specific research available that has evaluated the analgesic properties of this compound. While some N-substituted succinimide (B58015) and benzothiazine derivatives have been explored for their analgesic effects, this activity has not been reported for the specific compound .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 2-oxoindoline class of compounds, SAR studies have been instrumental in optimizing their therapeutic potential for various targets.

Impact of Substituent Modifications on Biological Activity

Specific SAR studies for this compound are not available in the published literature. However, research on other 2-oxoindoline derivatives highlights the importance of substitutions on the indoline (B122111) ring and the N-1 position. For instance, modifications at these positions have been shown to significantly impact the c-MET inhibitory properties of some 2-oxoindoline derivatives. The introduction of halogen atoms or other functional groups can alter the compound's interaction with biological targets, thereby influencing its activity. Without experimental data, the impact of the 7-formamide group on the biological activity of the 2-oxoindoline core remains theoretical.

Pharmacophore Analysis and Hybrid Drug Design

Pharmacophore modeling and hybrid drug design are advanced strategies used to develop new therapeutic agents. The 2-oxoindoline scaffold is considered a "privileged scaffold" and has been incorporated into hybrid molecules to enhance their biological activity. For example, the indolin-2-one moiety has been a key feature in the design of VEGFR-2 inhibitors, where it forms critical hydrogen bonds with the target enzyme.

There are no published pharmacophore analyses or hybrid drug design studies specifically involving this compound. Such studies would be necessary to identify the key structural features responsible for any potential biological activity and to rationally design more potent and selective molecules.

Q & A

Q. What are the standard synthetic routes for N-(2-oxoindolin-7-yl)formamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves formylation of 7-amino-2-oxindole derivatives. Key steps include:

- Condensation : Reacting 7-amino-2-oxindole with formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled pH (4–6) and temperature (60–80°C) to prevent over-formylation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Optimization : Yield improvements (60–75%) are achieved by monitoring reaction progress via TLC and adjusting molar ratios (1:1.2 substrate:formylating agent). Purity (>95%) is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d) identify formamide protons (δ 8.2–8.4 ppm for CONH) and carbonyl groups (δ 170–175 ppm). H-N HMBC confirms N-formyl connectivity .

- X-ray Diffraction : Single-crystal analysis (e.g., SHELXL refinement) resolves bond angles and confirms the planar oxindole core. Data collection at 100 K minimizes thermal motion artifacts .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] peaks, with isotopic patterns matching theoretical values .

Advanced Research Questions

Q. How can researchers address contradictions in solubility and stability data for this compound across different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with UV-Vis quantification (λ = 280 nm) in solvents like DMSO, ethanol, and phosphate buffer (pH 7.4). Contradictions often arise from impurities; repurify via preparative HPLC before testing .

- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH, acidic/basic hydrolysis) monitored by LC-MS. Degradation products (e.g., hydrolyzed oxindole) indicate pH-dependent instability, guiding storage recommendations (4°C, inert atmosphere) .

Q. What strategies are effective for resolving stereochemical ambiguities in this compound derivatives during structural elucidation?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate enantiomers. Compare retention times with racemic standards .

- VCD Spectroscopy : Vibrational circular dichroism distinguishes absolute configuration by correlating experimental and DFT-simulated spectra (B3LYP/6-31G* basis set) .

- Crystallographic Twinning : Address SHELXD-detected twinning by refining against high-resolution data (d-spacing < 1.0 Å) and applying HKLF 5 format for multi-domain integration .

Q. How can computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .

- QSAR Modeling : Develop models using descriptors (logP, polar surface area) and biological data (IC values). Partial least squares regression identifies key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.